molecular formula C9H14N2S B2354165 N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1343944-85-3

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B2354165
CAS RN: 1343944-85-3
M. Wt: 182.29
InChI Key: DRTSTFCUQXKGRM-UHFFFAOYSA-N
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Description

“N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is related to the class of compounds known as tetrahydrobenzothiazoles .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction yield can be influenced by the substitution position .


Molecular Structure Analysis

The molecular structure of “N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” can be determined based on spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving “N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” and related compounds can be complex. For example, the reaction involves initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine .

Scientific Research Applications

Synthesis and Structural Analysis

  • N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its derivatives have been synthesized and structurally analyzed using techniques like IR, NMR, and mass spectroscopy. These analyses are essential for understanding the compound's properties and potential applications in various scientific fields (عسيري & خان, 2010).

Anticancer Activity

  • Studies have explored the anticancer potential of benzothiazole derivatives. For instance, certain derivatives exhibited significant in-vitro activity against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).

Inhibitor of Viral Infections

  • Some derivatives have been investigated for their potential as inhibitors of viruses like SARS-CoV-2. Through molecular docking analysis and pharmacokinetic studies, these compounds show promise in antiviral therapies (Karagoz Genç et al., 2021).

Corrosion Inhibition

  • Benzothiazole derivatives have demonstrated efficacy in inhibiting corrosion, particularly in steel. Their adsorption characteristics and interaction with metal surfaces make them valuable in industrial applications to enhance material longevity (Salarvand et al., 2017).

Antimicrobial Properties

  • Research has identified benzothiazole derivatives with significant antimicrobial properties. These compounds have been shown to be effective against various microorganisms, suggesting their utility in developing new antimicrobial agents (Servi et al., 2005).

Material Science Applications

  • Benzothiazole derivatives have been utilized in the development of novel materials with unique properties, such as stimuli-responsive inks for security applications. Their unique molecular structure allows for innovative applications in material science (Lu & Xia, 2016).

properties

IUPAC Name

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTSTFCUQXKGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

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